4-Acetamidobicyclo[2.2.2]octane-1-carboxylic acid
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Overview
Description
4-Acetamidobicyclo[2.2.2]octane-1-carboxylic acid is a compound with the molecular formula C11H17NO3 and a molecular weight of 211.25 g/mol . This compound features a bicyclic structure, which is a common motif in various natural products and synthetic molecules. The bicyclo[2.2.2]octane framework is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and material science .
Preparation Methods
The synthesis of 4-Acetamidobicyclo[2.2.2]octane-1-carboxylic acid can be achieved through several routes. One notable method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This process utilizes a tandem reaction that provides high yields and excellent enantioselectivities. The reaction is mediated by an organic base and operates under mild and operationally simple conditions .
Chemical Reactions Analysis
4-Acetamidobicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the acetylamino group, to form derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Acetamidobicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Biology: The compound’s rigid structure makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 4-Acetamidobicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, inhibiting their activity. The exact pathways and molecular targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
4-Acetamidobicyclo[2.2.2]octane-1-carboxylic acid can be compared with other bicyclic compounds such as:
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: This compound has similar structural features but different functional groups, leading to different chemical properties and applications.
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid:
The uniqueness of this compound lies in its acetylamino group, which provides specific reactivity and interaction capabilities .
Properties
IUPAC Name |
4-acetamidobicyclo[2.2.2]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-8(13)12-11-5-2-10(3-6-11,4-7-11)9(14)15/h2-7H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDJITVKFZXMHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CCC(CC1)(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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